Human Vulvovaginal Candidiasis: Superior Microbiological Eradication with Econazole Sulfosalicylate vs. Econazole Nitrate at Equivalent Dosing
In a randomized clinical study of 20 patients with culture-confirmed vulvovaginal candidiasis, econazole sulfosalicylate (E-SSA) vaginal ovuli (100 mg econazole base equivalent, 2 ovuli/day for 14 days) was compared head-to-head against econazole nitrate (E-NIT) at identical econazole-base dosing and regimen [1]. At day 7, only 10% of E-SSA-treated patients remained culture-positive vs. 40% in the E-NIT group; by day 14, eradication was complete (0% culture-positive) for E-SSA vs. 10% residual positivity for E-NIT (p < 0.01). Microscopical examination confirmed the advantage: 10% vs. 30% positive at day 7 and 0% vs. 20% at day 14 (p < 0.01) [1].
| Evidence Dimension | Microbiological culture positivity rate in human vulvovaginal candidiasis |
|---|---|
| Target Compound Data | E-SSA: 10% culture-positive at Day 7; 0% at Day 14. Microscopical: 10% at Day 7; 0% at Day 14. |
| Comparator Or Baseline | Econazole nitrate (E-NIT), same dose and regimen: 40% culture-positive at Day 7; 10% at Day 14. Microscopical: 30% at Day 7; 20% at Day 14. |
| Quantified Difference | Day 7 culture positivity: 10% vs. 40% (absolute reduction 30 percentage points, p < 0.01). Day 14: 0% vs. 10%. Day 7 microscopical: 10% vs. 30%. Day 14 microscopical: 0% vs. 20%. |
| Conditions | Randomized, comparator-controlled clinical study; 20 patients (10 per arm); vaginal ovuli containing 100 mg econazole base equivalent; 2 ovuli/day for 14 days; culture and microscopical examination at days 7 and 14. |
Why This Matters
For procurement decisions in topical antifungal product development, this is the only published human clinical evidence directly demonstrating that the sulfosalicylate salt achieves faster and more complete microbiological eradication than the widely used nitrate salt at identical active-moiety dosing—a difference that cannot be recovered by formulation adjustments of the nitrate.
- [1] Bononi L. Imidazole derivatives having therapeutical activity, process for their preparation and pharmaceutical compositions containing them. European Patent EP0277333. Section II-c, Antimycotic activity in the human being. View Source
